Conteltinib's Mechanism of Action: An In-depth Technical Guide
Conteltinib's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Conteltinib (also known as CT-707) is a potent, orally available, multi-kinase inhibitor demonstrating significant promise in the treatment of specific cancers, notably non-small cell lung cancer (NSCLC).[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of Conteltinib, detailing its molecular targets, downstream signaling effects, and preclinical and clinical efficacy. The information presented herein is intended to support further research and development efforts in the field of targeted cancer therapy.
Core Mechanism of Action: Multi-Kinase Inhibition
Conteltinib exerts its anti-neoplastic activity by targeting several key tyrosine kinases involved in tumor cell proliferation, survival, migration, and angiogenesis.[1] Its primary targets are Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][3]
Inhibition of Anaplastic Lymphoma Kinase (ALK)
Conteltinib is a potent second-generation ALK tyrosine kinase inhibitor (TKI).[2] In enzymatic assays, it has been shown to be approximately 10-fold more potent than crizotinib against ALK.[4] ALK gene rearrangements are oncogenic drivers in a subset of NSCLC patients, leading to constitutive activation of the ALK fusion protein and subsequent downstream signaling.[2] Conteltinib competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of pro-survival and proliferative signaling pathways.[2][4]
Inhibition of Focal Adhesion Kinase (FAK)
Conteltinib demonstrates significant inhibitory effects on FAK, with a reported half-maximal inhibitory concentration (IC50) of 1.6 nM in in vitro kinase assays.[1][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signaling, cell adhesion, and migration.[5] Overexpression and activation of FAK are common in many cancers and are associated with increased malignancy and metastasis.[6] By inhibiting FAK, Conteltinib disrupts these critical cellular processes.
Inhibition of Proline-rich Tyrosine Kinase 2 (Pyk2)
In addition to ALK and FAK, Conteltinib also inhibits Pyk2, a kinase structurally related to FAK that is involved in similar signaling pathways regulating cell migration and adhesion.[1]
Signaling Pathways Modulated by Conteltinib
The therapeutic effects of Conteltinib are a direct result of its ability to modulate key oncogenic signaling cascades downstream of its primary targets.
ALK Signaling Pathway
Aberrantly activated ALK in NSCLC triggers several downstream pathways, principally the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, which collectively promote cell proliferation, survival, and evasion of apoptosis.[2] Conteltinib's inhibition of ALK effectively dampens these signals.
FAK and Pyk2 Signaling Pathways
FAK and Pyk2 are central nodes in integrin-mediated signaling. Upon activation by extracellular matrix (ECM) engagement with integrins, FAK and Pyk2 autophosphorylate, creating docking sites for Src family kinases. This complex then phosphorylates downstream targets, including components of the PI3K-AKT and RAS-MAPK pathways, promoting cell migration, invasion, and survival. Conteltinib's inhibition of FAK and Pyk2 disrupts this signaling axis.
Quantitative Data Summary
In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Reference |
| FAK | 1.6 | [1][3] |
Note: Specific IC50 values for ALK and various crizotinib-resistant ALK mutations are mentioned in preclinical studies but have not been publicly quantified in the reviewed literature.[4]
Preclinical Efficacy in Xenograft Models
In preclinical studies using xenograft models of ALK-positive NSCLC, Conteltinib demonstrated marked anti-tumor activity in both crizotinib-sensitive and crizotinib-resistant tumors.[2] In a HepG2 xenograft nude mouse model, monotherapy with Conteltinib (50 mg/kg) resulted in a 19.4% inhibition in tumor weight.[1]
| Xenograft Model | Treatment | Outcome | Reference |
| HepG2 (Hepatocellular Carcinoma) | Conteltinib (50 mg/kg) | 19.4% tumor weight inhibition | [1] |
| ALK-positive NSCLC (crizotinib-sensitive) | Conteltinib | Marked anti-tumor activity | [2] |
| ALK-positive NSCLC (crizotinib-resistant) | Conteltinib | Marked anti-tumor activity | [2] |
Clinical Efficacy (Phase 1 Study NCT02695550)
A multicenter, open-label, first-in-human phase 1 study evaluated the safety, pharmacokinetics, and efficacy of Conteltinib in patients with advanced ALK-positive NSCLC.[1][4]
| Patient Cohort | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) | Reference |
| ALK TKI-naïve | 39 | 64.1% (95% CI, 47.2-78.8) | 15.9 months (95% CI, 9.26-23.3) | 15.0 months (95% CI, 9.06-25.8) | [1][4] |
| Crizotinib-pretreated | 21 | 33.3% (95% CI, 14.6-57.0) | 6.73 months (95% CI, 4.73-8.54) | 6.60 months (95% CI, 3.77-13.3) | [1][4] |
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination (General Methodology)
While the specific protocol for determining the 1.6 nM IC50 of Conteltinib against FAK has not been detailed in the available literature, a general methodology for such an assay, often the ADP-Glo™ Kinase Assay, is as follows:
Protocol Steps:
-
Reagent Preparation: Prepare solutions of the target kinase (e.g., recombinant human FAK), a suitable substrate, ATP, and serial dilutions of Conteltinib in an appropriate kinase buffer.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and varying concentrations of Conteltinib. Initiate the reaction by adding ATP.
-
Incubation: Allow the kinase reaction to proceed for a defined period at a controlled temperature.
-
Reaction Termination: Stop the reaction and deplete any unconsumed ATP using a reagent such as the ADP-Glo™ Reagent.
-
ADP Detection: Convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The intensity of the signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
IC50 Calculation: Plot the kinase activity against the concentration of Conteltinib to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Xenograft Tumor Model (General Methodology)
-
Cell Culture: Culture human cancer cells (e.g., H3122CR NSCLC cells) under standard conditions.[5]
-
Animal Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice (e.g., nude mice).[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into control and treatment groups. Administer Conteltinib (e.g., by oral gavage) at a specified dose and schedule.[1]
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Data Analysis: Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and control groups.
Overcoming Resistance to Crizotinib
A key aspect of Conteltinib's mechanism of action is its ability to overcome resistance to the first-generation ALK inhibitor, crizotinib. Preclinical studies have shown that Conteltinib is effective against various crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q.[4] This is clinically significant, as demonstrated by the 33.3% overall response rate in crizotinib-pretreated patients in the phase 1 trial.[1][4] One proposed mechanism for overcoming resistance in crizotinib-resistant NSCLC cells is through the activation of the PDPK1-AKT1 pathway by targeting FAK.[5]
Mechanisms of Resistance to Conteltinib
The mechanisms of acquired resistance to Conteltinib are not yet well-elucidated. As a second-generation TKI, it is plausible that novel on-target ALK mutations or activation of bypass signaling pathways could contribute to resistance. Further preclinical and clinical studies are warranted to investigate these potential mechanisms.
Conclusion
Conteltinib is a promising multi-kinase inhibitor with a well-defined mechanism of action centered on the potent inhibition of ALK, FAK, and Pyk2. Its ability to overcome crizotinib resistance in ALK-positive NSCLC, coupled with a manageable safety profile, positions it as a valuable therapeutic candidate. The quantitative data from preclinical and early clinical studies support its continued development. Future research should focus on elucidating the mechanisms of resistance to Conteltinib to inform the development of next-generation inhibitors and rational combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CT-707 Overcomes Resistance of Crizotinib through Activating PDPK1- AKT1 Pathway by Targeting FAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com.cn [promega.com.cn]
